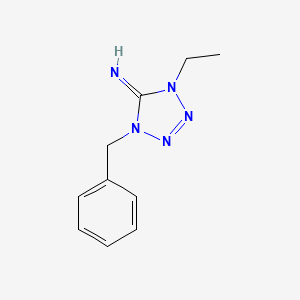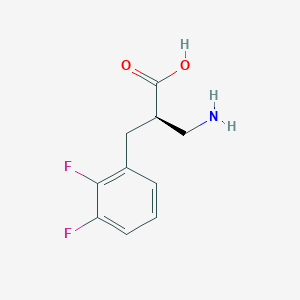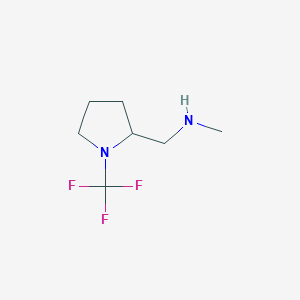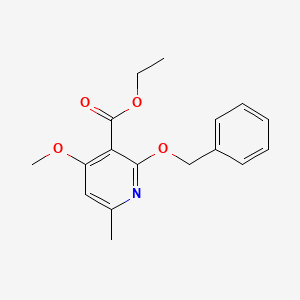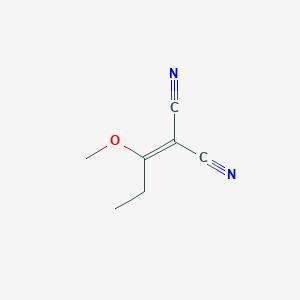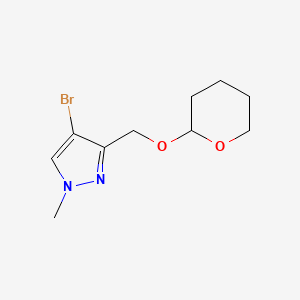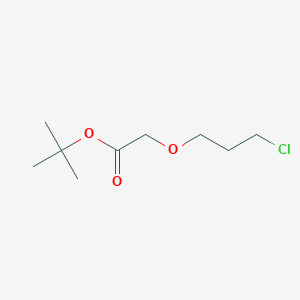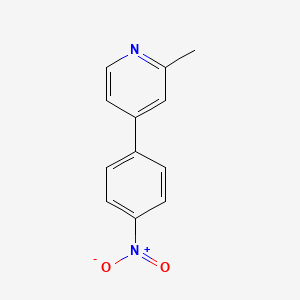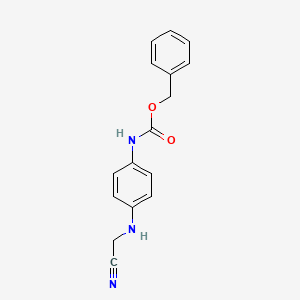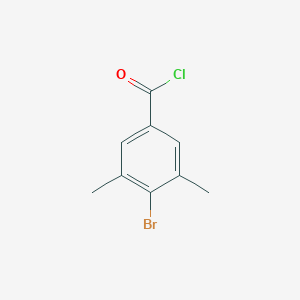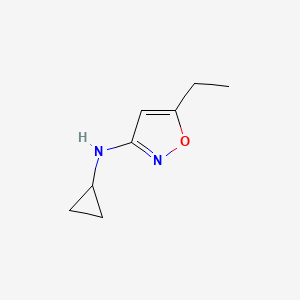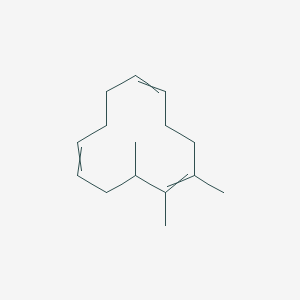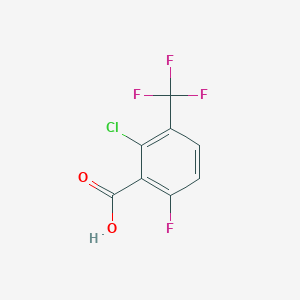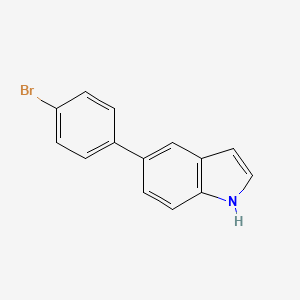
5-(4-bromophenyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-1H-indole: is a heterocyclic organic compound that features an indole core substituted with a bromophenyl group at the 5-position. Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals. The bromophenyl substitution adds unique properties to the molecule, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One common method to synthesize 5-(4-bromophenyl)-1H-indole involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative of indole.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of indole with a bromobenzene derivative.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(4-bromophenyl)-1H-indole can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: 5-(4-bromophenyl)-1H-indoline.
Substitution: 5-(4-alkoxyphenyl)-1H-indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-bromophenyl)-1H-indole is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs .
Biology: In biological research, this compound is employed in the study of enzyme inhibition and receptor binding. Its structural similarity to natural indole derivatives makes it a valuable tool in probing biological pathways .
Medicine: Its ability to interact with biological targets such as enzymes and receptors is of significant interest .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances the compound’s binding affinity and selectivity towards these targets. Upon binding, the compound can modulate the activity of the target protein, leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the ligand-binding domain .
Comparación Con Compuestos Similares
5-(4-chlorophenyl)-1H-indole: Similar in structure but with a chlorine atom instead of bromine.
5-(4-fluorophenyl)-1H-indole: Contains a fluorine atom, leading to distinct electronic properties and potentially different biological interactions.
5-(4-methylphenyl)-1H-indole: The methyl group provides different steric and electronic effects compared to the bromine atom, influencing the compound’s reactivity and applications.
Uniqueness: The presence of the bromine atom in 5-(4-bromophenyl)-1H-indole imparts unique chemical and physical properties, such as increased molecular weight and altered electronic distribution. These characteristics can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts, making it a valuable tool in research and industry .
Propiedades
Fórmula molecular |
C14H10BrN |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-1H-indole |
InChI |
InChI=1S/C14H10BrN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-9,16H |
Clave InChI |
NHWINVGNJDLXPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


